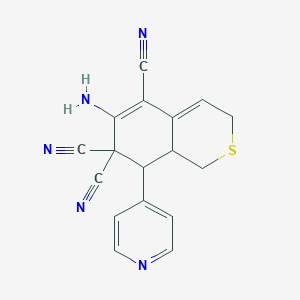![molecular formula C16H23NO3 B6077298 4-[2-(2-isopropylphenoxy)propanoyl]morpholine](/img/structure/B6077298.png)
4-[2-(2-isopropylphenoxy)propanoyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-isopropylphenoxy)propanoyl]morpholine, also known as IPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPPM belongs to the class of morpholine compounds and has a unique chemical structure that makes it an attractive candidate for drug development.
科学的研究の応用
4-[2-(2-isopropylphenoxy)propanoyl]morpholine has been studied extensively in scientific research due to its potential therapeutic applications. One of the significant areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that 4-[2-(2-isopropylphenoxy)propanoyl]morpholine has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 4-[2-(2-isopropylphenoxy)propanoyl]morpholine has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death.
作用機序
The mechanism of action of 4-[2-(2-isopropylphenoxy)propanoyl]morpholine is not fully understood, but studies have shown that it interacts with specific proteins in the cell that are involved in cell growth and division. 4-[2-(2-isopropylphenoxy)propanoyl]morpholine has been found to inhibit the activity of these proteins, leading to the inhibition of cancer cell growth. Additionally, 4-[2-(2-isopropylphenoxy)propanoyl]morpholine has been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
4-[2-(2-isopropylphenoxy)propanoyl]morpholine has been found to have a variety of biochemical and physiological effects on the body. Studies have shown that 4-[2-(2-isopropylphenoxy)propanoyl]morpholine can inhibit the production of inflammatory cytokines, which are molecules that play a role in the development of various diseases, including cancer. 4-[2-(2-isopropylphenoxy)propanoyl]morpholine has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the significant advantages of 4-[2-(2-isopropylphenoxy)propanoyl]morpholine in lab experiments is its high potency against cancer cells. This makes it an attractive candidate for drug development. However, 4-[2-(2-isopropylphenoxy)propanoyl]morpholine has some limitations in lab experiments, including its potential toxicity to normal cells. Researchers must carefully evaluate the dose and duration of treatment to minimize the risk of toxicity.
将来の方向性
For research on 4-[2-(2-isopropylphenoxy)propanoyl]morpholine include the development of new drugs for the treatment of cancer and other diseases.
合成法
The synthesis of 4-[2-(2-isopropylphenoxy)propanoyl]morpholine involves a series of chemical reactions that require expertise in organic chemistry. The most common method of synthesizing 4-[2-(2-isopropylphenoxy)propanoyl]morpholine is through the reaction of morpholine with 2-isopropylphenol in the presence of a base catalyst. The resulting product is then treated with propanoyl chloride to yield 4-[2-(2-isopropylphenoxy)propanoyl]morpholine. This method has been optimized to produce high yields of pure 4-[2-(2-isopropylphenoxy)propanoyl]morpholine with minimal impurities.
特性
IUPAC Name |
1-morpholin-4-yl-2-(2-propan-2-ylphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(2)14-6-4-5-7-15(14)20-13(3)16(18)17-8-10-19-11-9-17/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGPRDHTEYPNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-(2-propan-2-ylphenoxy)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,4-dioxan-2-ylmethyl){[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B6077226.png)
![4-(4-ethylphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6077232.png)
![2-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6077236.png)
![4-[(3,4-dihydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6077239.png)
![2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 2-(4-butoxyphenyl)-4-quinolinecarboxylate](/img/structure/B6077244.png)
![N-allyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide](/img/structure/B6077245.png)
![3-[(4-cyclopentyl-1-piperazinyl)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6077246.png)

![3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6077270.png)
![7-cyclopentyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6077290.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)acetamide](/img/structure/B6077301.png)
![ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6077307.png)
![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6077308.png)
![N-(5-chloro-2-methylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6077312.png)